8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde
Brand Name:
Vulcanchem
CAS No.:
115662-09-4
VCID:
VC20874814
InChI:
InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3
SMILES:
CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C
Molecular Formula:
C17H23NO2
Molecular Weight:
273.37 g/mol
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde
CAS No.: 115662-09-4
Cat. No.: VC20874814
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115662-09-4 |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde |
| Standard InChI | InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3 |
| Standard InChI Key | ZBVWJSQPIHQKQJ-UHFFFAOYSA-N |
| SMILES | CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C |
| Canonical SMILES | CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator